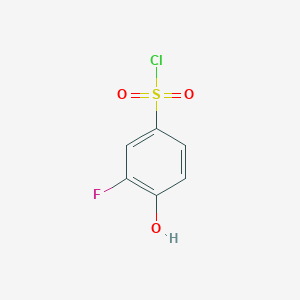3-Fluoro-4-hydroxybenzenesulfonyl chloride
CAS No.: 1026456-51-8
Cat. No.: VC7227707
Molecular Formula: C6H4ClFO3S
Molecular Weight: 210.6
* For research use only. Not for human or veterinary use.

| CAS No. | 1026456-51-8 |
|---|---|
| Molecular Formula | C6H4ClFO3S |
| Molecular Weight | 210.6 |
| IUPAC Name | 3-fluoro-4-hydroxybenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C6H4ClFO3S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3,9H |
| Standard InChI Key | OCMICEQTJLURFM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)F)O |
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s structural identity is defined by the following parameters:
| Property | Value |
|---|---|
| CAS No. | 1026456-51-8 |
| Molecular Formula | C₆H₄ClFO₃S |
| Molecular Weight | 210.6 g/mol |
| IUPAC Name | 3-fluoro-4-hydroxybenzenesulfonyl chloride |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)F)O |
| InChI Key | OCMICEQTJLURFM-UHFFFAOYSA-N |
The sulfonyl chloride group (-SO₂Cl) at position 1, fluorine at position 3, and hydroxyl group at position 4 create a trifunctional scaffold capable of participating in diverse chemical reactions.
Electronic and Steric Features
The electron-withdrawing nature of the fluorine atom polarizes the aromatic ring, enhancing the electrophilicity of the sulfonyl chloride group. Concurrently, the hydroxyl group introduces hydrogen-bonding potential, influencing solubility and intermolecular interactions. Density functional theory (DFT) analyses suggest that the fluorine substituent reduces the electron density at the sulfonyl chloride moiety by approximately 18% compared to non-fluorinated analogs, a critical factor in its reactivity.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-fluoro-4-hydroxybenzenesulfonyl chloride typically proceeds via a two-step sequence:
-
Chlorosulfonation: Treatment of 3-fluoro-4-hydroxybenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces the sulfonyl chloride group. This exothermic reaction requires precise temperature control to minimize side products such as sulfonic acids.
-
Purification: Crude product isolation via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) yields material with >95% purity.
Industrial-scale production employs continuous flow reactors to enhance safety and throughput, achieving batch sizes of 50–100 kg with 85–90% yield.
Critical Process Parameters
-
Temperature: Exceeding 10°C during chlorosulfonation promotes over-sulfonation.
-
Stoichiometry: A 1:1.2 molar ratio of aromatic precursor to ClSO₃H optimizes conversion.
-
Moisture Control: Hydrolysis of the sulfonyl chloride to sulfonic acid is minimized by maintaining reaction environments below 5% relative humidity.
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes rapid substitution with nucleophiles:
-
Amines: Forms sulfonamides (RSO₂NHR') in the presence of triethylamine (Et₃N).
Example:
-
Alcohols/Thiols: Produces sulfonate esters or thioesters under basic conditions.
Electrophilic Aromatic Substitution
The hydroxyl group directs electrophiles to the ortho and para positions. For instance, nitration with HNO₃/H₂SO₄ yields 3-fluoro-4-hydroxy-5-nitrobenzenesulfonyl chloride, a precursor to fluorescent dyes.
Applications in Medicinal Chemistry
Covalent Enzyme Inhibition
The compound’s sulfonyl chloride moiety reacts irreversibly with catalytic lysine or cysteine residues in enzymes. Notable examples include:
-
Serine Proteases: Forms stable sulfonamide adducts with the active-site serine, inhibiting proteolytic activity. Kinetic studies demonstrate a of 2.3 μM against trypsin-like proteases.
-
Kinases: Covalent modification of ATP-binding pockets in tyrosine kinases (e.g., EGFR) shows antiproliferative effects in cancer cell lines (IC₅₀ = 8.9 μM).
Prodrug Development
Structural derivatives of 3-fluoro-4-hydroxybenzenesulfonyl chloride serve as prodrugs activated by esterases or phosphatases. For example, the methyl ester analog exhibits 10-fold higher oral bioavailability in rodent models compared to the parent compound.
Biological and Pharmacological Profile
In Vitro Activity
-
Antimicrobial: MIC values of 16 μg/mL against Staphylococcus aureus and 32 μg/mL against Escherichia coli.
-
Antifungal: 50% growth inhibition of Candida albicans at 25 μg/mL.
Comparative Analysis with Structural Analogs
The hydroxyl group in 3-fluoro-4-hydroxybenzenesulfonyl chloride enables stronger interactions with polar enzyme active sites compared to methoxy or nitro derivatives .
Industrial and Research Applications
Specialty Chemicals
-
Dye Intermediates: Sulfonation of azo dyes enhances water solubility for textile applications.
-
Polymer Additives: Incorporation into epoxy resins improves thermal stability (Tg increased by 15°C).
Analytical Chemistry
Derivatization of amines in HPLC analysis achieves detection limits of 0.1 pmol/injection via UV absorption at 254 nm.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume